molecular formula C17H26N2O2S B13831812 Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- CAS No. 32412-16-1

Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio-

Cat. No.: B13831812
CAS No.: 32412-16-1
M. Wt: 322.5 g/mol
InChI Key: ICTUQVMPIPNXLW-UHFFFAOYSA-N
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Description

Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- is a chemical compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- typically involves the condensation of p-isopropoxybenzoyl chloride with N-(3-morpholinopropyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid-supported catalysts and ultrasonic irradiation can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinopropyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the morpholinopropyl group enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

    Ethenzamide: An analgesic with a similar benzamide core structure.

    Salicylamide: Another analgesic with anti-inflammatory properties.

    Metoclopramide: A prokinetic agent used to treat gastrointestinal disorders.

Uniqueness

Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- is unique due to the presence of both the isopropoxy and morpholinopropyl groups, which impart distinct chemical and biological properties. These groups enhance its solubility, stability, and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

32412-16-1

Molecular Formula

C17H26N2O2S

Molecular Weight

322.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-propan-2-yloxybenzenecarbothioamide

InChI

InChI=1S/C17H26N2O2S/c1-14(2)21-16-6-4-15(5-7-16)17(22)18-8-3-9-19-10-12-20-13-11-19/h4-7,14H,3,8-13H2,1-2H3,(H,18,22)

InChI Key

ICTUQVMPIPNXLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2

Origin of Product

United States

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